

A Comparative Pharmacokinetic Analysis of Ibudilast and its Deuterated Analog, Ibudilast-d7

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of Ibudilast, a non-selective phosphodiesterase (PDE) inhibitor, and its deuterated isotopologue, **Ibudilast-d7**. While direct comparative clinical trial data is not publicly available, this document synthesizes known pharmacokinetic parameters of Ibudilast and presents a standardized experimental protocol for a comparative bioavailability study. Such a study would be essential to establish bioequivalence or to investigate any kinetic isotope effects resulting from deuteration.

Ibudilast Pharmacokinetic Profile

Ibudilast is a small molecule drug known for its anti-inflammatory and neuroprotective effects. [1][2] It is orally administered and has been studied for various conditions, including asthma, multiple sclerosis, and neuropathic pain.[3][4]

A study in healthy adult volunteers provides key insights into the pharmacokinetic profile of Ibudilast following oral administration.[3][5] The key parameters from this study are summarized in the table below.



Pharmacokinetic Parameter	Value (Mean ± SD)	Unit
Cmax (steady-state)	60 ± 25	ng/mL
Tmax (median)	4 - 6	hours
AUC (0-24h, steady-state)	1004 ± 303	ng·h/mL
Half-life (t½)	19	hours
Data from a study in healthy volunteers receiving 30 mg of lbudilast twice daily.[3][5]		

Hypothetical Comparative Study: Ibudilast vs. Ibudilast-d7

A comparative pharmacokinetic study of Ibudilast and **Ibudilast-d7** would typically follow a randomized, two-period, two-sequence, single-dose crossover design, in line with regulatory guidelines for bioequivalence studies.[2][6] The primary objective would be to compare the rate and extent of absorption of the two compounds.

Experimental Protocol

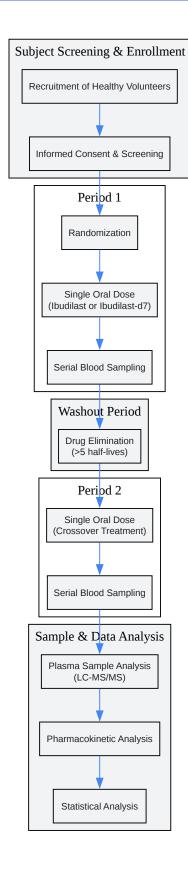
- 1. Study Population: A cohort of healthy adult volunteers, typically non-smokers and with no clinically significant medical history, would be recruited. The number of subjects would be determined by statistical power analysis to detect a clinically meaningful difference in pharmacokinetic parameters.
- 2. Study Design: A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study design would be employed. Each subject would receive a single oral dose of Ibudilast and **Ibudilast-d7**, with a washout period of at least five half-lives of Ibudilast between the two treatment periods.
- 3. Dosing and Administration: Subjects would receive a single oral dose of Ibudilast or **Ibudilast-d7** with a standardized volume of water after an overnight fast. The fasting state is generally considered the most sensitive condition for detecting formulation differences.[6]

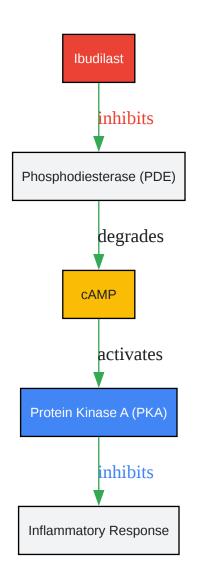


- 4. Blood Sampling: Serial blood samples would be collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma would be separated by centrifugation and stored at -80°C until analysis.
- 5. Bioanalytical Method: Plasma concentrations of Ibudilast and **Ibudilast-d7** would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] The method would be validated for specificity, sensitivity, linearity, precision, accuracy, and stability according to regulatory guidelines.[7][8]
- 6. Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC from time zero to the last quantifiable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-inf).
- 7. Statistical Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf) would be log-transformed and analyzed using an analysis of variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters would be calculated to assess bioequivalence.

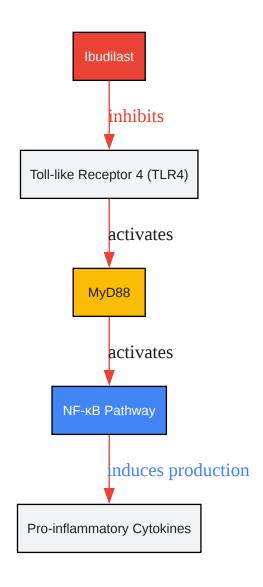
Visualizing the Experimental Workflow











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References

- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses PMC [pmc.ncbi.nlm.nih.gov]



- 4. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. globalresearchonline.net [globalresearchonline.net]
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